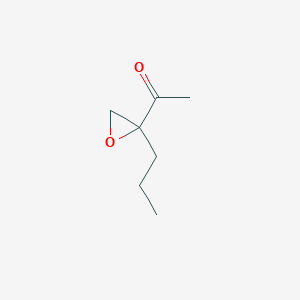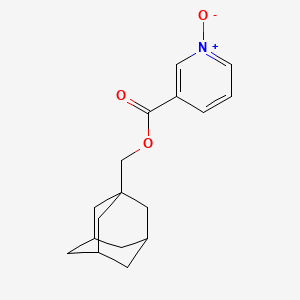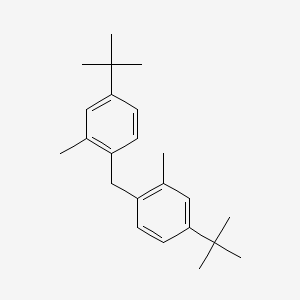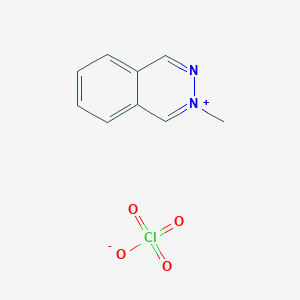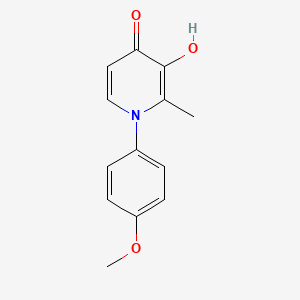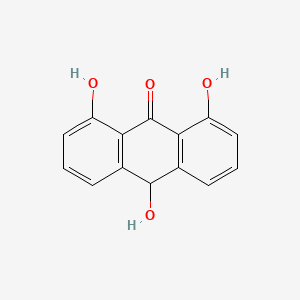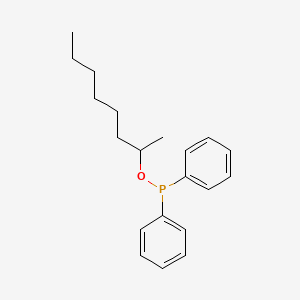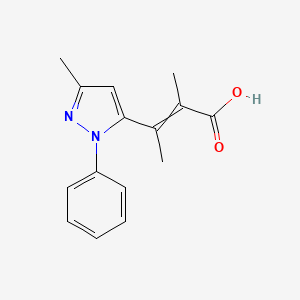
2-Methyl-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid is a complex organic compound that features a pyrazole ring, a common structural motif in many biologically active molecules. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with various aromatic aldehydes . This reaction is often catalyzed by sodium acetate at room temperature, resulting in high to excellent yields . The reaction conditions are relatively mild, making the synthesis process efficient and straightforward.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts such as sodium acetate or other suitable alternatives are employed to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Methyl-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s pyrazole ring is known for its biological activity, making it a candidate for drug development and biological studies.
Medicine: Due to its potential anti-inflammatory and anticancer properties, it is studied for therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Another pyrazole derivative with similar biological activities.
Uniqueness
2-Methyl-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
63077-21-4 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-methyl-3-(5-methyl-2-phenylpyrazol-3-yl)but-2-enoic acid |
InChI |
InChI=1S/C15H16N2O2/c1-10-9-14(11(2)12(3)15(18)19)17(16-10)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
LYZMLSFGVCQVTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C(=C(C)C(=O)O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
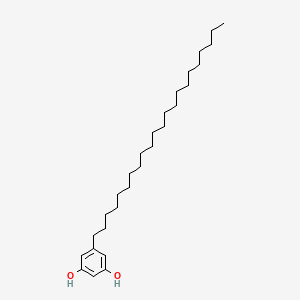
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)

